molecular formula C5H7BF3K B6234788 potassium (2-cyclopropylethenyl)trifluoroboranuide CAS No. 1201899-20-8

potassium (2-cyclopropylethenyl)trifluoroboranuide

Cat. No.: B6234788
CAS No.: 1201899-20-8
M. Wt: 174.02 g/mol
InChI Key: NLKNPAFQZXGTJP-BJILWQEISA-N
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Description

Potassium (2-cyclopropylethenyl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3K. It is known for its unique structure, which includes a cyclopropyl group and a trifluoroborate moiety. This compound is used in various scientific research applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-cyclopropylethenyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyclopropylethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Potassium (2-cyclopropylethenyl)trifluoroboranuide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium (2-cyclopropylethenyl)trifluoroboranuide involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-cyclopropylethenyl)trifluoroboranuide is unique due to its specific combination of a cyclopropyl group and a trifluoroborate moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various scientific and industrial applications .

Properties

CAS No.

1201899-20-8

Molecular Formula

C5H7BF3K

Molecular Weight

174.02 g/mol

IUPAC Name

potassium;[(E)-2-cyclopropylethenyl]-trifluoroboranuide

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5-1-2-5;/h3-5H,1-2H2;/q-1;+1/b4-3+;

InChI Key

NLKNPAFQZXGTJP-BJILWQEISA-N

Isomeric SMILES

[B-](/C=C/C1CC1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1CC1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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